molecular formula C13H12N2O2 B7942543 Phenyl (2-methylpyridin-4-yl)carbamate

Phenyl (2-methylpyridin-4-yl)carbamate

Cat. No.: B7942543
M. Wt: 228.25 g/mol
InChI Key: GLQFXJNXGPELMC-UHFFFAOYSA-N
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Description

Phenyl (2-methylpyridin-4-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2-methylpyridin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methylpyridin-4-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Phenyl (2-methylpyridin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl (2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (2-methylpyridin-4-yl)carbamate can be compared with other carbamates and related compounds:

Properties

IUPAC Name

phenyl N-(2-methylpyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-9-11(7-8-14-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFXJNXGPELMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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